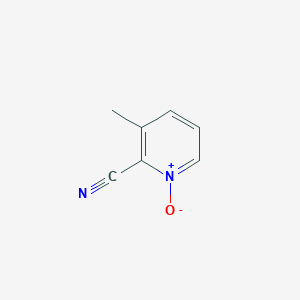
1-Oxyde de 2-cyano-3-méthylpyridine
Vue d'ensemble
Description
2-Cyano-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, featuring a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with an oxide group (-O) at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Applications De Recherche Scientifique
2-Cyano-3-methylpyridine 1-oxide is used in various scientific research applications, including:
-
Chemistry
- As a building block in the synthesis of more complex heterocyclic compounds.
- In the study of reaction mechanisms and pathways .
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
Mode of Action
It’s worth noting that cyano and pyridine groups in organic compounds often participate in various chemical reactions, suggesting that 2-cyano-3-methylpyridine 1-oxide could interact with its targets through these functional groups .
Action Environment
The compound is a solid at room temperature and should be stored in a dry environment . Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
2-Cyano-3-methylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This interaction is crucial for the conversion of nitriles into more reactive and useful compounds in biochemical pathways.
Cellular Effects
The effects of 2-Cyano-3-methylpyridine 1-oxide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular behavior and function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Cyano-3-methylpyridine 1-oxide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to altered metabolic profiles and potential drug interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-3-methylpyridine 1-oxide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under dry, room temperature conditions but may degrade over extended periods or under specific environmental conditions
Dosage Effects in Animal Models
The effects of 2-Cyano-3-methylpyridine 1-oxide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes or providing protective effects against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, or other systemic effects . Understanding the dosage-response relationship is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-Cyano-3-methylpyridine 1-oxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and nitrilases, influencing the metabolic flux and levels of various metabolites . These interactions can lead to the formation of reactive intermediates or the detoxification of harmful compounds, depending on the specific pathway and context.
Transport and Distribution
Within cells and tissues, 2-Cyano-3-methylpyridine 1-oxide is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 2-Cyano-3-methylpyridine 1-oxide within specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-Cyano-3-methylpyridine 1-oxide is an important aspect of its biochemical activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Oxidation of 3-Methylpyridine-2-carbonitrile
-
Oxidation using m-Chloroperbenzoic acid (mCPBA)
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, m-Chloroperbenzoic acid.
Conditions: Room temperature, overnight stirring.
Products: 2-Cyano-3-methylpyridine 1-oxide.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile used.
Products: Substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3-Methylpyridine
- Lacks the cyano and oxide groups.
- Used as a precursor in the synthesis of various pyridine derivatives .
-
2-Cyano-3-methylpyridine
- Lacks the oxide group.
- Used in similar applications but with different reactivity and properties .
Uniqueness
2-Cyano-3-methylpyridine 1-oxide is unique due to the presence of both the cyano and oxide groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYVTPSEMLVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
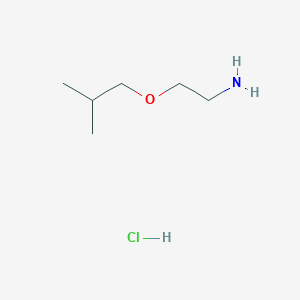

![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)

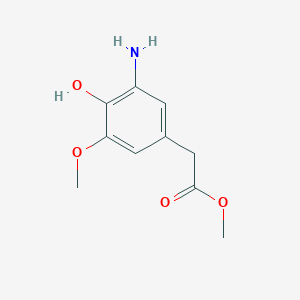
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)

![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)

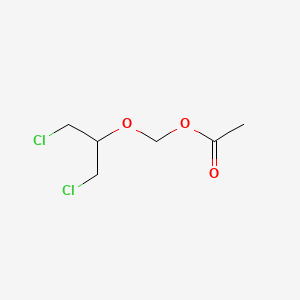

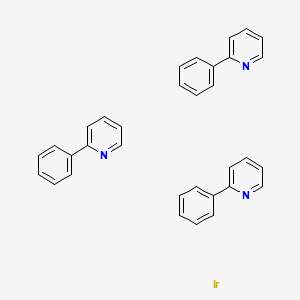
![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
